molecular formula C19H15N3O4S B2982418 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476460-30-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2982418
CAS No.: 476460-30-7
M. Wt: 381.41
InChI Key: ZZHXSHHFNZKTIQ-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a 1,3,4-thiadiazole ring

Preparation Methods

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and 1,3,4-thiadiazole moieties through an acrylamide linker, typically using acryloyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound.

Scientific Research Applications

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide stands out due to its unique combination of structural features. Similar compounds include:

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in other structural aspects.

    1,3,4-Thiadiazole derivatives: These compounds contain the 1,3,4-thiadiazole ring but may have different substituents or linkers.

    Acrylamide derivatives: These compounds include the acrylamide functional group but vary in the other parts of the molecule.

The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-24-14-5-3-2-4-13(14)18-21-22-19(27-18)20-17(23)9-7-12-6-8-15-16(10-12)26-11-25-15/h2-10H,11H2,1H3,(H,20,22,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHXSHHFNZKTIQ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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